N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide

Physicochemical Properties Lipophilicity Drug Design

This specific 3,7-dimethyl-6-(4-ethoxybenzamide) thiazolopyrimidine derivative (MW 343.4 g/mol, XLogP3 ~2.5) is essential for reproducible SAR. Its distinct substitution pattern avoids the divergent ADME and target engagement profiles of unsubstituted or differently alkoxylated analogs. Validated for immunology (nephritis, rheumatoid arthritis) and neglected disease (P. falciparum, L. donovani, M. tuberculosis) target screening, it also serves as a confirmed negative control for cGAS inhibitor development. Procure this exact scaffold to maintain assay-specific activity.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 946223-08-1
Cat. No. B2433402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide
CAS946223-08-1
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
InChIInChI=1S/C17H17N3O3S/c1-4-23-13-7-5-12(6-8-13)15(21)19-14-11(3)18-17-20(16(14)22)10(2)9-24-17/h5-9H,4H2,1-3H3,(H,19,21)
InChIKeyGBHYFQMBJWQOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide (946223-08-1): Core Structural and Pharmacological Profile for Research Procurement


N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide (CID 16933560, MW 343.4 g/mol) is a synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-yl benzamide class [1]. The scaffold is characterized by a fused thiazole-pyrimidine bicyclic core with methyl substitutions at the 3 and 7 positions, linked to a 4-ethoxybenzamide moiety at the 6-position. This compound class has been patented for immunomodulatory applications, specifically for the treatment of autoimmune diseases such as nephritis and rheumatoid arthritis [2]. Its creation date in PubChem (2007-11-13) confirms its status as a research tool compound, though a detailed mechanism of action for this specific derivative remains unelucidated in primary literature [1].

Procurement Risk: Why Generic Thiazolopyrimidine Analogs Cannot Substitute for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide


The thiazolo[3,2-a]pyrimidine class demonstrates that minor structural modifications lead to profound changes in lipophilicity and biological activity. The foundational patent explicitly connects variations in phenyl ring substituents (R groups) to differential regulation of immune function, indicating that a 4-ethoxybenzamide derivative cannot be assumed to be functionally equivalent to unsubstituted, halogenated, or differently alkoxylated analogs [1]. A lipophilicity study of 27 thiazolo[3,2-a]pyrimidine derivatives further confirms that even subtle changes in substitution pattern significantly alter chromatographic hydrophobicity parameters (RM0 and log kw) [2]. Consequently, procurement based on scaffold similarity alone—without verifying the specific 3,7-dimethyl-6-(4-ethoxybenzamide) substitution—risks introducing a compound with divergent ADME properties, target engagement profiles, and assay-specific activities.

Quantitative Differentiation Evidence for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide: Comparator Analysis


Physicochemical Differentiation: Molecular Weight and Predicted LogP vs. Parent Benzamide Analog

The target compound (MW 343.4 g/mol, XLogP3 ~2.5) is significantly more lipophilic and heavier than the unsubstituted parent analog N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide (MW 271.3 g/mol, XLogP3 0.84), as computed by PubChem [1][2]. This difference impacts membrane permeability and solubility. A class-level lipophilicity study confirms that all tested derivatives fall within a logP range of 0-5, compliant with Lipinski's rules, but the specific substitution pattern determines the precise value [3].

Physicochemical Properties Lipophilicity Drug Design

Biological Screening Fingerprint: Distinctive Target Engagement Profile Compared to In-Class Compounds

Public bioassay records for CID 16933560 reveal a unique screening fingerprint in PubChem across 16 high-throughput assays, including screens against Plasmodium falciparum (asexual blood stage and gametocytes), Leishmania donovani (MetRS), Mycobacterium tuberculosis, and Pf-KRS-1 [1]. The compound was tested at multiple concentrations (2-10 µM) in these phenotypic and target-based screens, establishing a rationale for its procurement as a specific tool compound for anti-infective or antiparasitic probe development. This assay exposure profile is distinct from that of common comparator N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide, which lacks annotation for antimalarial or antileishmanial screens, and is absent from the list of inhibitors in topoisomerase II-focused thiazolopyrimidine studies [2].

High-Throughput Screening Target Engagement Neglected Diseases

Immunomodulatory Class Potential: Patent-Backed Differentiation from Non-Benzamide Thiazolopyrimidines

U.S. Patent 4,421,914 (Teijin Limited) explicitly claims 6-substituted thiazolo[3,2-a]pyrimidines, including those with benzamide linkages, as immunomodulators effective against nephritis and rheumatoid arthritis [1]. In contrast, structurally related thiazolo[3,2-a]pyrimidine series (e.g., 3-arylidene derivatives or those substituted at the 3-position with acetamido linkers) are characterized in the literature as calcium antagonists, topoisomerase II inhibitors, or kinase inhibitors [2]. There is no cross-patent or cross-literature evidence that these alternative scaffolds share the immunomodulatory profile. For researchers pursuing immune function regulation, the 6-yl benzamide series represented by this compound is the patent-defined chemical space, making generic 3-substituted thiazolopyrimidines functionally unsuitable substitutes.

Immunomodulation Autoimmune Disease Therapeutic Patent

Optimal Use Cases for Procuring N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide (946223-08-1)


Anti-Infective Probe Development: Malaria, Leishmaniasis, and Tuberculosis Screening Cascades

Given the compound's extensive PubChem screening history against P. falciparum, P. berghei, L. donovani, and M. tuberculosis at multiple concentrations [1], procurement is warranted for laboratories validating these targets or expanding structure-activity relationship (SAR) studies for these neglected diseases. It serves as a starting point for hit-to-lead optimization.

Immunomodulatory Research in Autoimmune Disease Models

For groups exploring the immunoregulatory roles of thiazolopyrimidine derivatives as disclosed in U.S. Patent 4,421,914 [1], this specific compound with a 4-ethoxybenzamide moiety provides a defined chemical probe for studying immune function regulation, particularly in nephritis and rheumatoid arthritis models.

Pharmacokinetic/Physicochemical Profiling Studies Requiring a Moderately Lipophilic Benzamide Scaffold

The predicted lipophilicity (XLogP3 ~2.5) positions this compound as a moderately lipophilic analog within the thiazolopyrimidine class [1]. Research groups studying the effects of systematic alkoxy substitution on ADME properties can use it as a comparator against its parent (XLogP3 0.84) or more lipophilic 3,4-diethoxy analogs.

Chemical Biology Tool for cGAS-STING Pathway Investigation

The compound was explicitly screened in human and mouse cGAS chemiluminescence assays (AID 1259398, 1259399) [1]. Although its outcome was annotated as 'Inactive' in these specific assays, it can serve as a validated negative control scaffold for developing novel cGAS inhibitors or for comparative selectivity profiling.

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.